N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

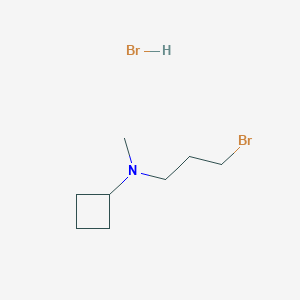

The compound comprises a cyclobutane core with a methyl group and a 3-bromopropyl substituent attached to the nitrogen atom. The hydrobromide counterion enhances solubility and stabilizes the amine through ionic interactions. While direct crystallographic data for this compound is not explicitly reported in the literature, structural insights can be inferred from analogous systems:

Crystal packing in related brominated cyclobutanes (e.g., 1-(3-bromopropyl)-2-((4-chlorophenoxy)methyl) derivatives) often involves van der Waals interactions and halogen bonding . The cyclobutane ring’s puckering (dihedral angles ~25–30°) reduces torsional strain, as observed in cyclobutane itself .

Spectroscopic Identification Techniques

Spectroscopic data for N-(3-bromopropyl)-N-methylcyclobutanamine hydrobromide can be extrapolated from analogous compounds:

NMR Spectroscopy

The cyclobutane protons exhibit upfield shifts due to ring-current effects, while the bromopropyl protons show characteristic deshielding .

IR Spectroscopy

| Functional Group | Absorption (cm⁻¹) | Basis |

|---|---|---|

| C-Br Stretch | 550–650 | |

| Cyclobutane Ring Vibrations | 750–850 (bending) | |

| N-H (if unprotonated) | 3300–3500 (stretch) | General knowledge; absent in hydrobromide salt |

Mass Spectrometry

| Fragment | m/z | Relative Abundance | Mechanism |

|---|---|---|---|

| Molecular Ion | 287 ([C₈H₁₇Br₂N]⁺) | 100% | Intact hydrobromide ion |

| [M - HBr]⁺ | 206 (C₈H₁₆BrN⁺) | 30–50% | Loss of HBr from the salt |

| [Cyclobutane-CH₂Br]⁺ | 133 (C₅H₈Br⁺) | 20–30% | Cleavage of C-N bond |

Comparative Analysis with Related Cyclobutane-containing Amines

The cyclobutane ring in the target compound introduces unique steric and electronic effects, enhancing its potential as a pharmacophore in drug design.

Conformational Studies and Ring Strain Considerations

Cyclobutane’s inherent ring strain (26.3 kcal/mol) arises from angle strain (90° bond angles vs. ideal 109.5°) and torsional strain . In N-(3-bromopropyl)-N-methylcyclobutanamine hydrobromide:

- Puckering Relief : The cyclobutane adopts a non-planar conformation (e.g., diamondoid or envelope), reducing torsional strain .

- Substituent Effects :

- The methyl group increases steric hindrance, favoring conformations where it occupies an equatorial position.

- The bromopropyl chain’s flexibility allows rotational freedom, mitigating strain.

- Comparative Ring Strain :

| Ring Size | Strain (kcal/mol) | Conformation | Impact on Reactivity |

|---|---|---|---|

| Cyclopropane | 27.6 | Planar, fully eclipsed | High reactivity (e.g., ring-opening) |

| Cyclobutane | 26.3 | Puckered, partially eclipsed | Moderate reactivity (e.g., alkylation) |

| Cyclopentane | 0.5 | Puckered (envelope) | Low reactivity |

The bromopropyl group’s electron-withdrawing effect may stabilize transition states in nucleophilic substitution reactions, offsetting ring strain limitations.

Properties

IUPAC Name |

N-(3-bromopropyl)-N-methylcyclobutanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN.BrH/c1-10(7-3-6-9)8-4-2-5-8;/h8H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJLOWJFHCPMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCBr)C1CCC1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide typically involves the reaction of cyclobutanamine with 3-bromopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

Oxidation: Potassium permanganate, aqueous medium, room temperature.

Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.

Major Products Formed:

Substitution: Various substituted amines, thiols, or ethers.

Oxidation: Amine oxides.

Reduction: Primary or secondary amines.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. It facilitates the introduction of the propylamine group into various molecular frameworks .

- Building Block for Functional Materials: Utilized in the development of functional materials, its unique structure allows for modifications that enhance material properties.

Biology

- Cellular Studies: The compound is employed to investigate the effects of brominated amines on cellular processes. It can modify proteins or nucleic acids through alkylation reactions, providing insights into biological mechanisms.

- Drug Development: Its ability to undergo diverse chemical transformations positions it as a valuable tool in medicinal chemistry, aiding in the discovery of new therapeutic agents.

Medicine

- Potential Anticancer Agent: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. It has been linked to apoptosis induction in various cancer models .

- Antimicrobial Activity: The compound has shown promise in antimicrobial applications, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Data Tables

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Antimicrobial | Effective against various bacterial strains |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide on several cancer cell lines. Results indicated significant reductions in cell viability, supporting its potential role as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In a comparative study of alkaloid derivatives, this compound exhibited notable antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged significantly based on structural variations within similar compounds.

Mechanism of Action

The mechanism of action of N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromopropyl group can form covalent bonds with nucleophilic amino acids in proteins or nucleotides in DNA, leading to modifications that affect their function. The compound can also act as an alkylating agent, introducing alkyl groups into target molecules and altering their activity.

Comparison with Similar Compounds

N-(3-Bromopropyl)cyclobutanamine: Lacks the methyl group, leading to different reactivity and applications.

N-Methylcyclobutanamine: Lacks the bromopropyl group, resulting in different chemical properties and uses.

N-(3-Chloropropyl)-N-methylcyclobutanamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide is unique due to the presence of both the bromopropyl and methyl groups, which confer specific reactivity and versatility in chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in synthetic chemistry and scientific research.

Biological Activity

N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide is a brominated amine compound with significant potential in both synthetic and biological applications. This article delves into its synthesis, biological activity, and implications in medicinal chemistry, supported by research findings and case studies.

Synthetic Routes

The synthesis of this compound typically involves the reaction of cyclobutanamine with 3-bromopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is often performed in organic solvents like dichloromethane or ethanol under reflux conditions. Purification methods include recrystallization or column chromatography to obtain the final product with high purity.

Chemical Reactions

This compound can undergo various chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation : Using agents like potassium permanganate can convert it into corresponding amine oxides.

- Reduction : Reducing agents like lithium aluminum hydride can yield the corresponding amine.

This compound exhibits biological activity primarily through its ability to interact with nucleophilic sites in biomolecules. The bromopropyl group can form covalent bonds with nucleophilic amino acids in proteins or nucleotides in DNA, leading to modifications that may alter their function. This compound acts as an alkylating agent, introducing alkyl groups into target molecules, which can significantly affect their biological activity.

Biological Applications

- Cellular Studies : The compound is used to study the effects of brominated amines on cellular processes, particularly in protein and nucleic acid modifications through alkylation reactions.

- Medicinal Chemistry : It shows promise as a building block for developing new therapeutic agents due to its versatile chemical properties.

- Pharmaceuticals and Agrochemicals : It serves as an intermediate in the synthesis of more complex organic molecules, contributing to pharmaceuticals and agrochemicals.

Case Studies

- Protein Modification : Research has demonstrated that this compound can effectively modify proteins, impacting their functionality and stability. Such modifications are crucial for understanding protein interactions and developing targeted therapies.

- Therapeutic Development : In medicinal chemistry, compounds derived from this brominated amine have been explored for their potential to inhibit specific enzymes involved in metabolic pathways, showcasing their relevance in drug discovery .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(3-Bromopropyl)-N-methylcyclobutanamine | Brominated amine, alkylating agent | Protein modification, potential therapeutic applications |

| N-(3-Chloropropyl)-N-methylcyclobutanamine | Chlorinated variant, different reactivity | Less effective than brominated analog |

| N-Methylcyclobutanamine | Lacks bromopropyl group, altered chemical properties | Limited biological activity |

Q & A

Q. What are the established synthetic routes for N-(3-Bromopropyl)-N-methylcyclobutanamine hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Gabriel synthesis. For example, analogous bromopropyl derivatives (e.g., N-(3-Bromopropyl)phthalimide) are synthesized using potassium phthalimide and 1,3-dibromopropane under reflux conditions . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature : Elevated temperatures (70–90°C) improve kinetics but may increase side reactions.

- Stoichiometry : Excess alkylating agent (e.g., 1,3-dibromopropane) drives the reaction to completion.

Yield optimization requires monitoring by TLC or HPLC, with purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 3.4–3.6 ppm (bromopropyl -CH2Br) and δ 2.8–3.1 ppm (N-methyl group) confirm alkyl chain and substituents .

- ¹³C NMR : A carbon signal near δ 35 ppm corresponds to the quaternary cyclobutane carbon.

- X-ray crystallography : Resolves bond angles and confirms cyclobutane ring geometry (e.g., dihedral angles ~8–10° in analogous brominated amides) .

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 295 (calculated for C8H15Br2N) validates molecular weight .

Q. How should researchers handle and store this compound to ensure stability in laboratory settings?

- Methodological Answer :

- Storage : In airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the bromide moiety .

- Handling : Use glove boxes or fume hoods to avoid exposure to moisture. Degradation products (e.g., free amines) can be monitored via periodic NMR or IR analysis.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of N-(3-Bromopropyl)-N-methylcyclobutanamine hydrobromide in nucleophilic substitution reactions?

- Methodological Answer : The bromopropyl group undergoes SN2 reactions due to its primary alkyl bromide structure. Computational studies (e.g., DFT) predict transition states with a backside attack mechanism, supported by kinetic isotope effects . Competing elimination (E2) is minimized by using bulky bases (e.g., KOtBu) and low temperatures .

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected by-products?

- Methodological Answer :

- Case Study : In analogous syntheses, unexpected tautomers or dimerization products (e.g., keto-amine vs. hydroxy-pyridine forms) are identified via X-ray crystallography and hydrogen bonding analysis .

- Strategies :

- Vary reaction conditions (e.g., pH, solvent) to isolate intermediates.

- Use 2D NMR (e.g., HSQC, COSY) to assign overlapping signals.

- Compare experimental data with computational predictions (e.g., ChemSpider’s ACD/Labs Percepta models) .

Q. What role does the cyclobutane ring play in modulating the compound’s biological or chemical activity?

- Methodological Answer :

- Steric Effects : The strained cyclobutane ring increases electrophilicity at the bromopropyl chain, enhancing reactivity in cross-coupling reactions .

- Conformational Studies : Molecular dynamics simulations reveal that the ring’s puckering (e.g., “butterfly” conformation) influences binding to biological targets (e.g., enzymes) .

- Comparative Analysis : Replace the cyclobutane with cyclohexane to assess activity changes, as seen in neurobiology studies of similar amines .

Q. How can researchers design experiments to study the compound’s degradation pathways under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to UV light, humidity, or oxidative agents (H2O2). Monitor degradation via LC-MS/MS.

- Isolation of Degradants : Use preparative HPLC to collect by-products (e.g., dehydrohalogenation products) for structural elucidation .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.